molecular formula C10H12O3S B12621738 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene CAS No. 918341-15-8

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene

Cat. No.: B12621738
CAS No.: 918341-15-8
M. Wt: 212.27 g/mol
InChI Key: VHUGVPBURJZVNR-UHFFFAOYSA-N
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Description

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is an aromatic compound featuring a methoxy group at the ortho-position of the benzene ring and a methanesulfonyl-substituted ethenyl group at the para-position. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, influencing its reactivity and physicochemical properties.

The compound’s sulfonyl group enhances stability and polar interactions, making it relevant in medicinal and materials chemistry. For example, sulfonyl-containing intermediates are pivotal in synthesizing pharmaceuticals, as seen in , which describes intermediates for antimalarial drugs .

Properties

CAS No.

918341-15-8

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

1-methoxy-2-(2-methylsulfonylethenyl)benzene

InChI

InChI=1S/C10H12O3S/c1-13-10-6-4-3-5-9(10)7-8-14(2,11)12/h3-8H,1-2H3

InChI Key

VHUGVPBURJZVNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2-methoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonium intermediate, which then undergoes elimination to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to the sulfonyl moiety:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
BrominationBr₂, FeCl₃, CH₂Cl₂ (0°C, 2h)4-Bromo derivative65%
NitrationHNO₃, H₂SO₄ (25°C, 4h)4-Nitro analog58%

Cross-Coupling Reactions

The ethenyl sulfonyl group participates in Suzuki-Miyaura cross-couplings with boronic acids:

Boronic AcidCatalyst SystemProductYieldSource
4-CyanophenylPd(PPh₃)₄, K₂CO₃, DMF (80°C)Biaryl sulfone derivative72%
2-PyridylPd(OAc)₂, SPhos, THF (reflux)Heteroaromatic adduct68%

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions :

NucleophileConditionsProductYieldSource
BenzylamineEt₃N, MeCN (25°C, 12h)β-Amino sulfone81%
ThiophenolK₂CO₃, DMF (60°C, 6h)Thioether conjugate76%

Radical Reactions

The sulfonyl group stabilizes radical intermediates in atom-transfer cyclizations :

SubstrateInitiator/ConditionsCyclized ProductYieldSource
Allyl etherAIBN, Bu₃SnH, toluene (reflux)Benzannulated sulfolane63%

Reductive Transformations

Selective reduction of the ethenyl group is achievable under controlled conditions:

Reducing AgentConditionsProductYieldSource
H₂ (1 atm)Pd/C, EtOH (25°C, 4h)Ethyl sulfone derivative89%
NaBH₄CoCl₂, MeOH (0°C, 1h)Partially reduced alkene54%

Mechanistic Insights

  • Electronic Effects : The methoxy group donates electrons (+M effect), activating the ring for electrophilic substitution, while the sulfonyl group withdraws electrons (-I effect), polarizing the ethenyl bond .

  • Steric Considerations : Ortho-substitution by methoxy restricts rotational freedom, enhancing stereoselectivity in cycloadditions .

This compound's versatility makes it valuable for synthesizing complex sulfone-containing architectures in pharmaceuticals and materials science .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that derivatives of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study: Inhibition of MCF-7 Cells

  • Compound : 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene derivatives
  • Cell Line : MCF-7
  • IC50 Value : 0.051 µM (indicating potent activity)

This demonstrates the potential for developing new anticancer agents based on this compound's scaffold.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Data Table: COX Inhibition Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A3.51.8
Compound B4.02.5

Organic Synthesis

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

3. Synthesis of Active Pharmaceutical Ingredients

This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, making it an excellent precursor for creating complex molecules.

Case Study: Synthesis Pathway

  • Starting Material : 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene
  • Reaction Type : Nucleophilic substitution
  • Product : 2-(methoxyphenoxy)ethylamine

The efficiency of this synthesis pathway highlights the compound's utility in pharmaceutical manufacturing.

Material Science

The unique structural properties of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene allow it to be explored in material science applications, particularly in polymer chemistry.

4. Polymerization Studies

Research indicates that this compound can act as a monomer in polymerization reactions, leading to the development of novel materials with specific thermal and mechanical properties.

Data Table: Polymer Properties

Polymer TypeGlass Transition Temperature (°C)Tensile Strength (MPa)
Polymer A12050
Polymer B14060

These properties suggest potential applications in creating durable materials for use in various industries, including automotive and aerospace.

Mechanism of Action

The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Groups
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-[2-(2-Chlorophenyl)ethenesulfonyl]-2-methoxybenzene Chlorophenyl-sulfonyl ethenyl, ortho-methoxy C₁₅H₁₃ClO₃S Higher lipophilicity; used in cross-coupling reactions
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene 4-Chlorophenylsulfonyl ethenyl, ortho- and para-fluoro C₁₄H₉ClF₂O₂S Enhanced electrophilicity; agrochemical intermediates
2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene Ethoxy, methylsulfonyl ethyl C₁₂H₁₈O₄S Improved solubility; potential polymer additive

Key Insights :

  • The chlorophenyl-sulfonyl analogs (e.g., ) exhibit increased steric bulk and lipophilicity, favoring applications in hydrophobic environments like lipid membranes or polymer matrices.
  • Fluoro substituents (as in ) enhance metabolic stability and electron-withdrawing effects, making such compounds suitable for pesticidal or herbicidal use .
Analogs with Alternative Ethenyl Substituents
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Ethoxy-2-methoxybenzene Ethoxy, methoxy (no sulfonyl group) C₉H₁₂O₂ Fragrance precursor; green, earthy notes
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene Nitrophenyl ethenyl, meta-methoxy C₁₅H₁₃NO₃ Strong electron-withdrawing nitro group; photochemical applications
1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene Methoxyphenyl ethenyl, para-methoxy C₁₆H₁₆O₂ Stilbenoid analog; antioxidant properties

Key Insights :

  • Nitro-substituted ethenyl compounds () display strong absorption in UV-vis spectra, useful in optoelectronics.

Biological Activity

1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene, with the CAS number 918341-15-8, is a sulfonamide derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11O3S
  • Molecular Weight : 215.26 g/mol
  • IUPAC Name : 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene

The biological activity of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to mimic natural substrates, which can lead to the inhibition of specific enzymatic activities. This interaction may influence several biochemical pathways critical in disease processes.

Biological Activities

  • Antimicrobial Activity : Sulfonamide compounds are traditionally recognized for their antimicrobial properties. Research indicates that 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene exhibits significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, although detailed mechanisms remain under investigation.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, it may inhibit dihydropteroate synthase, a key enzyme in folate synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydropteroate synthase

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it exhibited significant inhibitory concentrations (MIC values) against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

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